5-Hydroxynaphthalene-1-carboxaldehyde

Catalog No.
S1540368
CAS No.
144876-33-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxynaphthalene-1-carboxaldehyde

CAS Number

144876-33-5

Product Name

5-Hydroxynaphthalene-1-carboxaldehyde

IUPAC Name

5-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H

InChI Key

CPXIBWAVNCSOPW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC=C(C2=C1)O)C=O

Synonyms

5-Hydroxynaphthalene-1-carboxaldehyde

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)C=O

Synthesis of Schiff Bases

Specific Scientific Field: Organic and Inorganic Chemistry

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that carry the imine or azomethine (>C=N–) functional group . They played an influential role in the development of coordination chemistry and were a key point in the development of inorganic, bioinorganic chemistry, and optical materials .

Methods of Application or Experimental Procedures: The condensation of a primary amine with an aldehyde or ketone yields a Schiff base .

Results or Outcomes Obtained: Schiff bases are widely used in inorganic, organic, and analytical chemistry, accounting for a significant portion of the more commonly employed classes of organic molecules . They form stable metal complexes with a wide range of transition and other metal ions, making them extremely useful .

Synthesis of Naphthofurans

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of naphthofurans . Naphthofurans have attracted widespread interest due to their presence in natural products and their biological and pharmacological activities .

Methods of Application or Experimental Procedures: The O-alkylated derivatives of 5-Hydroxynaphthalene-1-carboxaldehyde underwent ring closure reactions using sodium ethoxide solution to give aminonaphtho [2,1-b]furan derivatives .

Results or Outcomes Obtained: Naphthofurans have been found to have various biological activities, including antifungal, insecticidal, fungicidal, antimicrobial, and antioxidant properties .

Synthesis of Aminomethylnaphthoquinone Mannich Bases

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of aminomethylnaphthoquinone Mannich bases . These bases are derived from lawsone, a natural product that shows significant biological activity .

Methods of Application or Experimental Procedures: The synthesis of aminomethylnaphthoquinone Mannich bases involves the reaction of lawsone, aldehydes, and amines under different conditions .

Results or Outcomes Obtained: Aminomethylnaphthoquinone Mannich bases and their metal complexes have demonstrated a series of important biological properties .

Synthesis of Fluorescent Hydroxyl Naphthalene-1,4-dione Derivatives

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives . These derivatives are synthesized by an atom-economical and three-component reaction .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and heterocyclic or carbocyclic amines in the presence of a catalytic amount of InCl3 in refluxing water for 4–7.5 hours .

Results or Outcomes Obtained: The products were found to be fluorescent in methanol .

Synthesis of Naphthoquinone Derivatives

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of naphthoquinone derivatives . These derivatives are known for their significant biological activity .

Methods of Application or Experimental Procedures: The synthesis of naphthoquinone derivatives involves the reaction of 5-Hydroxynaphthalene-1-carboxaldehyde with various amines under different conditions .

Results or Outcomes Obtained: Naphthoquinone derivatives have been shown to have interesting applications in catalytic reactions, materials chemistry, and industry .

Synthesis of Siloxane Schiff-Base Complexes

Specific Scientific Field: Inorganic Chemistry

Comprehensive and Detailed Summary of the Application: 5-Hydroxynaphthalene-1-carboxaldehyde can be used in the synthesis of siloxane Schiff-base complexes . These complexes are known for their antimicrobial, antioxidant, redox, and catalytic activities .

Methods of Application or Experimental Procedures: The synthesis of siloxane Schiff-base complexes involves the condensation of 5-Hydroxynaphthalene-1-carboxaldehyde with various amines .

Results or Outcomes Obtained: Siloxane Schiff-base complexes have been shown to have potential future applications in the obtaining of new compounds and materials .

5-Hydroxynaphthalene-1-carboxaldehyde, also known as 5-hydroxy-1-naphthaldehyde, is an organic compound with the molecular formula C11H8O2C_{11}H_8O_2. It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a naphthalene ring, specifically at the 5 and 1 positions, respectively. This compound is characterized by its aromatic properties and is part of the larger family of hydroxyaldehydes, which are compounds that contain both hydroxyl and aldehyde functional groups .

Typical of aldehydes and phenolic compounds:

  • Cannizzaro Reaction: In the presence of a strong base, 5-hydroxynaphthalene-1-carboxaldehyde can undergo disproportionation to yield a primary alcohol and a carboxylic acid. This reaction is particularly relevant for non-enolizable aldehydes .
  • Condensation Reactions: The aldehyde group can react with nucleophiles to form imines or undergo condensation with other aldehydes or ketones to form larger molecules.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Several synthesis methods for producing 5-hydroxynaphthalene-1-carboxaldehyde exist:

  • Hydroxylation of Naphthalene Derivatives: Hydroxylation reactions can introduce the hydroxyl group at the desired position on the naphthalene ring.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation methods such as Vilsmeier-Haack reaction or using formic acid in the presence of a catalyst.
  • Oxidative Methods: Starting from naphthol derivatives, oxidative methods can be employed to convert hydroxyl groups into carbonyl groups.

5-Hydroxynaphthalene-1-carboxaldehyde finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to its aromatic structure.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development, particularly in creating compounds with biological activity.
  • Analytical Chemistry: It can be utilized in analytical techniques such as chromatography due to its distinct chemical properties.

Several compounds share structural similarities with 5-hydroxynaphthalene-1-carboxaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Hydroxy-1-naphthaldehydeHydroxyl at position 2Different position of hydroxyl group affects reactivity .
1-Hydroxy-2-naphthaldehydeHydroxyl at position 1Similar reactivity but different biological properties .
Naphthalen-1-carbaldehydeNo hydroxyl groupLacks phenolic properties; primarily used as an intermediate .

5-Hydroxynaphthalene-1-carboxaldehyde is unique due to its specific positioning of functional groups, which influences its chemical reactivity and biological activity compared to other naphthaldehydes.

XLogP3

1.6

Wikipedia

5-Hydroxynaphthalene-1-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types